molecular formula C15H12O B8521708 5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 80636-41-5

5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No. B8521708
M. Wt: 208.25 g/mol
InChI Key: POJWDSXMMWGVOG-UHFFFAOYSA-N
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Patent
US04346251

Procedure details

A stirred solution of 47.5 g (0.234 mole) of m-chloroperbenzoic acid (85% purity) in 390 ml of chloroform was cooled to 0° C. To this was added dropwise a solution of 45 g (0.234 mole) of 7-phenyl-1H-indene (which may be prepared as in Example 1G) in 110 ml of chloroform. After complete addition, the mixture was stirred for 21/2 hours, then was allowed to stand for 21 hours at 0° C. With the temperature in the range of 0°-5° C., 100 ml of a 10% aqueous solution of sodium hydroxide, then 50 ml of a 10% aqueous solution of sodium sulfate, were added dropwise with stirring. After complete addition the two-phase mixture was stirred for 30 minutes. The organic phase was separated, washed first with a dilute aqueous solution of sodium bicarbonate, then with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give 47.7 g of 1,2-epoxy-4-phenyindane as a pale yellow oil, 97% purity by gas chromatographic analysis.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[C:12]1([C:18]2[CH:19]=[CH:20][CH:21]=[C:22]3[C:26]=2[CH2:25][CH:24]=[CH:23]3)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(Cl)(Cl)Cl>[O:9]1[CH:24]2[CH2:25][C:26]3[C:22]([CH:23]12)=[CH:21][CH:20]=[CH:19][C:18]=3[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
390 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC=C2C=CCC12
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
WAIT
Type
WAIT
Details
to stand for 21 hours at 0° C
Duration
21 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
After complete addition the two-phase mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed first with a dilute aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C2C1CC1=C(C=CC=C21)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 47.7 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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